Product packaging for 8-Hydroxy-3-methylquinolin-4(1H)-one(Cat. No.:CAS No. 127441-78-5)

8-Hydroxy-3-methylquinolin-4(1H)-one

Cat. No.: B3229009
CAS No.: 127441-78-5
M. Wt: 175.18 g/mol
InChI Key: UVAMFFNUISSQOT-UHFFFAOYSA-N
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Description

Contextual Significance of the Quinolinone Core in Organic Synthesis and Interdisciplinary Research

The quinolinone scaffold is a privileged structure in drug discovery and organic synthesis, forming the backbone of numerous natural products and pharmacologically active substances. researchgate.net Quinoline (B57606) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. elsevierpure.comrsc.org The versatility of the quinoline ring allows for extensive functionalization, enabling the synthesis of derivatives with fine-tuned electronic and steric properties for various applications. researchgate.net

The 4-quinolone moiety, in particular, is a key component in a number of antibacterial agents. The core structure's ability to intercalate with DNA and inhibit enzymes like DNA gyrase is fundamental to its therapeutic effects. Furthermore, the presence of a hydroxyl group, as seen in 8-hydroxyquinoline (B1678124) derivatives, introduces the capacity for metal chelation, a property that is being explored for the treatment of neurodegenerative diseases by modulating metal ion homeostasis in the brain. nih.govresearchgate.net

Table 1: Selected Biological Activities of Quinolinone Derivatives

Biological Activity Target/Mechanism of Action Reference Example(s)
Antibacterial Inhibition of DNA gyrase and topoisomerase IV Fluoroquinolones
Anticancer Topoisomerase inhibition, kinase inhibition Camptothecin derivatives
Antimalarial Inhibition of heme detoxification Chloroquine
Antiviral Inhibition of viral replication enzymes Various synthetic derivatives

Historical Overview of Initial Academic Investigations and Structural Features of 8-Hydroxy-3-methylquinolin-4(1H)-one

While specific historical accounts detailing the initial synthesis of this compound are not extensively documented in readily available literature, the synthesis of the parent 8-hydroxyquinoline dates back to the late 19th century. General synthetic routes to quinolin-4-ones, such as the Conrad-Limpach and Gould-Jacobs reactions, have been well-established for over a century. These methods typically involve the condensation of anilines with β-ketoesters or related synthons, followed by a cyclization step.

The structural features of this compound are characterized by a bicyclic system comprising a benzene (B151609) ring fused to a pyridin-4-one ring. Key features include:

A Hydroxyl Group at Position 8: This functional group is crucial for the compound's ability to chelate metal ions and also influences its electronic properties and potential for hydrogen bonding. rroij.com

A Methyl Group at Position 3: The presence of this alkyl group can impact the molecule's lipophilicity and steric profile, potentially influencing its binding affinity to biological targets.

A Carbonyl Group at Position 4 and a Nitrogen at Position 1: This arrangement constitutes the 4(1H)-quinolone core, which is known to exist in tautomeric equilibrium. The lactam-lactim tautomerism can play a significant role in its chemical reactivity and biological activity.

Spectroscopic data for closely related analogs, such as 4-hydroxy-1-methylquinolin-2(1H)-one derivatives, show characteristic signals in ¹H NMR for the N-methyl group and aromatic protons, which would be expected to be similar for this compound. nih.gov

Current Research Landscape and Underexplored Avenues for this compound

The current research landscape for quinolinone derivatives is vibrant and expanding. Much of the focus is on the synthesis of novel analogs with enhanced biological activities. For 8-hydroxyquinoline derivatives, significant research is directed towards their applications as anticancer agents, neuroprotective agents, and as fluorescent sensors for metal ions. nih.govscispace.com

However, research specifically focused on this compound appears to be limited. This presents several underexplored avenues for investigation:

Systematic Evaluation of Biological Activity: A comprehensive screening of this compound against a panel of cancer cell lines, bacterial strains, and viral targets could unveil novel therapeutic applications.

Metal Chelation Studies: A detailed investigation into the metal chelating properties of this specific compound with various biologically relevant metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) could provide insights into its potential for treating diseases associated with metal dysregulation.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives by modifying the substituents on the quinolinone core could lead to the identification of compounds with optimized potency and selectivity.

Applications in Materials Science: The fluorescent properties of 8-hydroxyquinoline derivatives suggest that this compound could be explored for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe. scispace.com

Scope and Objectives of Advanced Scholarly Inquiry into this compound

To fully elucidate the potential of this compound, advanced scholarly inquiry should be directed towards the following objectives:

Development of Efficient and Scalable Synthetic Routes: Establishing a robust and high-yielding synthesis is the first critical step for enabling further research.

Comprehensive Physicochemical Characterization: Detailed analysis using modern spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic techniques to unambiguously determine its structure and properties.

In-depth Biological Profiling: This should include a broad range of assays to determine its cytotoxic, antimicrobial, and enzymatic inhibitory activities. Mechanistic studies should be conducted for any promising activities observed.

Computational Modeling and Docking Studies: In silico methods can be employed to predict the binding modes of this compound with various biological targets, guiding the design of more potent analogs.

Table 2: Proposed Research Objectives and Methodologies

Research Objective Proposed Methodology Expected Outcome
Optimized Synthesis Exploration of various synthetic strategies (e.g., microwave-assisted synthesis, flow chemistry). An efficient and scalable protocol for the synthesis of the target compound.
Structural Elucidation Single-crystal X-ray diffraction, 1D and 2D NMR spectroscopy. Unambiguous confirmation of the chemical structure and stereochemistry.
Biological Activity Screening Cell-based assays (e.g., MTT assay for cytotoxicity), antimicrobial susceptibility testing. Identification of potential therapeutic areas for the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B3229009 8-Hydroxy-3-methylquinolin-4(1H)-one CAS No. 127441-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-3-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-5-11-9-7(10(6)13)3-2-4-8(9)12/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAMFFNUISSQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C(C1=O)C=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 8 Hydroxy 3 Methylquinolin 4 1h One and Its Derivatives

Classical and Contemporary Approaches to the Quinolinone Scaffold Synthesis Relevant to 8-Hydroxy-3-methylquinolin-4(1H)-one

The construction of the core quinolin-4-one ring system has been historically achieved through several named reactions, which remain relevant in contemporary organic synthesis. nih.govmdpi.com These methods typically involve the cyclization of substituted anilines or related precursors. nih.govtandfonline.com

Classical methods such as the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and the Camps cyclization form the foundation of quinolinone synthesis. mdpi.comnih.gov The Gould-Jacobs reaction, for instance, involves the thermal cyclization of an aniline (B41778) derivative with a substituted malonic ester, followed by hydrolysis and decarboxylation to yield the quinolin-4-one. mdpi.com The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the aniline precursor. mdpi.com The Conrad-Limpach method involves the reaction of anilines with β-ketoesters, while the Camps cyclization utilizes the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com

Contemporary approaches often build upon these classical foundations but introduce modern reagents and conditions to improve efficiency and scope. mdpi.com These can include transition-metal-catalyzed reactions and other novel cyclization strategies that offer alternative pathways to the quinolinone scaffold. mdpi.comnih.gov

Synthesis MethodPrecursorsKey Features
Gould-Jacobs Reaction Anilines, AlkoxymethylenemalonatesThermal cyclization; suitable for synthesizing 4-hydroxyquinolin-3-carboxylates which can be decarboxylated. mdpi.com
Conrad-Limpach Synthesis Anilines, β-ketoestersCan yield either quinolin-4-ones or quinolin-2-ones depending on reaction conditions (kinetic vs. thermodynamic control). mdpi.comnih.gov
Camps Cyclization N-(2-acylaryl)amidesBase-catalyzed intramolecular aldol-type condensation. mdpi.com
Friedländer Synthesis 2-aminoaryl ketones, α-methylene carbonyl compoundsA direct condensation that forms the quinoline (B57606) ring in one step; often catalyzed by acids or bases. tandfonline.comnih.gov
Pfitzinger Reaction Isatin, Carbonyl compoundsA variation that yields quinoline-4-carboxylic acids. nih.gov

Linear synthetic sequences are a common approach to constructing specifically substituted quinolinones like this compound. These strategies involve a step-by-step assembly of the molecule, allowing for precise introduction of functional groups. A plausible linear synthesis could start from a pre-functionalized aniline, such as 2-amino-6-methoxyphenol, to install the eventual 8-hydroxy group (via demethylation at a later stage).

The mechanistic pathways in these syntheses are often centered around a key cyclization step. For example, in a Gould-Jacobs type approach, the initial reaction between an aniline and an alkoxymethylenemalonate derivative forms an enaminoester intermediate. mdpi.com Subsequent thermal or acid-catalyzed intramolecular cyclization proceeds via electrophilic attack of the aniline ring onto the ester-activated double bond. This is followed by elimination of alcohol to form the heterocyclic ring. The final steps typically involve hydrolysis of the ester at the 3-position and subsequent thermal decarboxylation to yield the quinolin-4-one core. mdpi.com

Another fundamental mechanistic process is the Friedländer annulation, which involves the condensation between a 2-aminoaryl ketone and a compound containing an α-methylene group adjacent to a carbonyl. tandfonline.com The mechanism proceeds through initial imine or enamine formation, followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the aromatic quinoline ring. rsc.org The hydroxyl radical-induced transformation of quinoline has also been studied, providing insight into the preferential sites of attack on the aromatic rings, which is relevant for understanding potential side reactions or functionalization pathways. acs.org

Convergent syntheses offer an efficient alternative to linear sequences by preparing key fragments of the target molecule separately before combining them in a final step. Multicomponent reactions (MCRs) are a prime example of a convergent strategy, constructing complex molecules like quinolines in a single step from multiple starting materials. rsc.org This approach enhances atom economy and reduces the number of synthetic and purification steps. rsc.orgrsc.org For instance, a three-component reaction of anilines, aldehydes, and terminal alkynes, catalyzed by a solid acid like montmorillonite (B579905) K-10, can produce substituted quinolines in excellent yields. rsc.org

Reaction optimization is critical for maximizing the yield and purity of the desired product in both linear and convergent syntheses. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time. researchgate.netresearchgate.net For example, in the synthesis of 3-methyl-5H- mdpi.comtandfonline.comoxathiepino[5,6-b]quinoline, researchers found that increasing the reaction temperature from room temperature to 100 °C dramatically increased the product yield from low to 87%. researchgate.net Similarly, screening of different bases, solvents, and temperatures is common to find the optimal conditions for cyclization reactions. researchgate.net The development of one-pot procedures, where multiple transformations occur in the same vessel, further streamlines the synthetic process by avoiding the isolation of intermediates. mdpi.com

Development of Novel and Sustainable Synthetic Routes for this compound Analogues

In response to growing environmental concerns, significant effort has been directed towards developing novel and sustainable methods for quinolinone synthesis. capes.gov.brtandfonline.comnih.gov These "green" approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency compared to classical methods, which often require high temperatures and toxic chemicals. acs.orgtandfonline.comrsc.org

The application of green chemistry principles has led to significant innovations in quinolinone synthesis. One major area of advancement is the use of alternative energy sources like microwave irradiation and ultrasound. frontiersin.orgnih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. frontiersin.orgrsc.org For example, a microwave-assisted Pfitzinger-type reaction successfully produced quinoline-4-carboxylic acids, and the subsequent decarboxylation was achieved in water instead of toxic nitrobenzene. rsc.org

The replacement of volatile and hazardous organic solvents with environmentally benign alternatives is another cornerstone of green quinolinone synthesis. Water is an ideal green solvent, and several synthetic methods have been adapted to aqueous conditions. nih.govnih.gov Ionic liquids have also been employed as both catalysts and recyclable reaction media, offering improvements over traditional methods like the Skraup reaction. nih.gov Furthermore, solvent-free (neat) reaction conditions, often coupled with catalysis by solid acids or other heterogeneous catalysts, represent a highly atom-economical and environmentally friendly approach. rsc.orgresearchgate.net

Catalysis is a powerful tool for developing efficient and selective syntheses of quinolinones. A wide range of catalysts, including transition metals, N-heterocyclic carbenes (NHCs), nanocatalysts, and biocatalysts, have been successfully employed. mdpi.comnih.govacs.org These catalysts can enable reactions under milder conditions, reduce reaction times, and control the regioselectivity of product formation. nih.gov

Transition-metal catalysis is particularly prominent, with metals like palladium, gold, rhodium, ruthenium, cobalt, and copper being used extensively. mdpi.commdpi.comrsc.org Palladium-catalyzed carbonylation reactions, for example, use carbon monoxide to construct the carbonyl group of the quinolinone ring from 2-iodoanilines and terminal acetylenes. mdpi.com Gold catalysts have been shown to be effective in various intermolecular annulation and intramolecular cyclization reactions leading to quinolines. rsc.org Nanocatalysts offer advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse, making them highly suitable for green synthetic protocols. nih.govacs.org For instance, Fe3O4 nanoparticle-cellular catalysts have been used for the three-component synthesis of pyrimido[4,5-b]quinolones in water, with the catalyst being reusable for multiple cycles without significant loss of activity. nih.gov

Catalyst TypeExample CatalystReaction TypeAdvantages
Transition Metal PdCl₂(PPh₃)₂Carbonylative CyclizationUtilizes CO as a carbonyl source; milder conditions have been developed. mdpi.com
Transition Metal Co(OAc)₂·4H₂ODehydrogenative CyclizationOne-pot synthesis from 2-aminoaryl alcohols and ketones under mild conditions. organic-chemistry.org
Transition Metal Rhodium ComplexesC-H Bond ActivationEnables cascade C-H activation and heteroannulation reactions. mdpi.com
Nanocatalyst Fe₃O₄ NPs-cellThree-component reactionGreen solvent (water), high yields, catalyst is recyclable. nih.gov
Organocatalyst N-Heterocyclic Carbenes (NHCs)AnnulationMetal-free, mild conditions, forms quinolin-4-ones from aldehydes and bromides. mdpi.com
Biocatalyst Monoamine Oxidase (MAO-N)Oxidative AromatizationEnzymatic synthesis from 1,2,3,4-tetrahydroquinolines. acs.org

Chemo- and Regioselective Synthesis of Functionalized Derivatives of this compound

Achieving chemo- and regioselectivity is paramount when synthesizing specifically functionalized derivatives of complex molecules like this compound. This involves controlling reactions to occur at a specific functional group or position on the molecule, avoiding unwanted side reactions.

The synthesis of 8-hydroxyquinoline (B1678124) derivatives often leverages the inherent reactivity of the quinoline core. For instance, the C-7 position of 8-hydroxyquinoline is active and can be selectively aminoalkylated via a Mannich reaction using formaldehyde (B43269) and a secondary amine. nih.gov This demonstrates how the electronic properties of the 8-hydroxy group direct substitution to a specific position on the carbocyclic ring. Similarly, direct alkylation of the hydroxyl group can be achieved under basic conditions to prepare 8-alkoxy derivatives. nih.gov

Controlling substitution on the pyridinone ring is also crucial. The Friedländer synthesis, for example, offers a degree of regiochemical control based on the choice of the two carbonyl-containing starting materials. mdpi.com Modern catalytic methods have further enhanced this control. Copper-catalyzed cascade reactions have been developed for the direct synthesis of 2-substituted quinolines with promising chemo- and regioselectivity. organic-chemistry.org Likewise, rhodium- and ruthenium-catalyzed C-H activation strategies allow for the annulation of various components to form highly substituted quinolines, where the catalyst and directing groups guide the position of the new bonds. mdpi.com The synthesis of 3-substituted quinolin-4-ones can be achieved through various routes, including those starting from anthranilic acid amides or through transition-metal-catalyzed processes, showcasing the diverse tools available to control the final substitution pattern. mdpi.com

Strategies for Selective Introduction of Substituents at Specific Ring Positions

The functionalization of the this compound scaffold is governed by the inherent electronic properties of the quinolone ring system and the directing effects of its existing substituents: the C8-hydroxyl group, the C3-methyl group, and the C4-oxo group. Achieving regioselectivity requires a strategic approach, often involving either exploiting the natural reactivity of the ring or employing directing groups to override it.

The 8-hydroxyquinoline framework is susceptible to electrophilic aromatic substitution. The hydroxyl group at C-8 and the lactam character of the pyridine (B92270) ring strongly activate the carbocyclic ring towards electrophiles. Research on similar 8-hydroxyquinoline compounds demonstrates that positions C-5 and C-7 are the most active sites for such substitutions. scispace.comrroij.com For instance, the Mannich reaction, which involves an aminoalkylation using formaldehyde and a secondary amine, has been effectively used to introduce substituents at the C-7 position of the 8-hydroxyquinoline core. nih.govacs.org Halogenation reactions also typically occur at the C-5 and C-7 positions.

For positions that are less inherently reactive, modern synthetic strategies employ directing groups to achieve site-selective C-H functionalization. A notable approach involves the use of an N-oxide as a transient directing group to facilitate decoration at the C-2 and C-8 positions. chemrxiv.org Following these modifications, the N-oxide can be removed. Subsequently, the C-4 hydroxyl can be protected as a carbamoyl (B1232498) group, which can then direct functionalization to the C-3 position via a Fries rearrangement, or the C-4 oxo group can direct substitution to the C-5 position. chemrxiv.org This "programmed" functionalization sequence allows for the systematic and selective introduction of substituents at four different positions on the quinolone scaffold. chemrxiv.org

Another powerful technique for introducing aryl or vinyl substituents is the Suzuki cross-coupling reaction. scispace.comrroij.com This method typically requires prior halogenation of the ring, for example, at the C-5 and/or C-7 positions. The 8-hydroxyl group usually requires protection, often as a benzyl (B1604629) ether, before the palladium-catalyzed coupling reaction is performed. scispace.comrroij.com

The table below summarizes various strategies for regioselective functionalization applicable to the 8-hydroxyquinolin-4(1H)-one core, based on established quinoline chemistry.

Reaction Type Position(s) Targeted Reagents & Conditions Key Considerations Reference
Mannich ReactionC-7Formaldehyde, Secondary Amine (e.g., 1,2,3,4-tetrahydroisoquinoline), Ethanol, RTExploits the high nucleophilicity of the C-7 position. nih.gov
Suzuki Cross-CouplingC-5, C-7Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Requires prior halogenation (e.g., bromination) of the target position and protection of the C-8 hydroxyl group. scispace.comrroij.com
C-H FunctionalizationC-2, C-8N-oxide directing group, various coupling partnersN-oxide directs metallation/functionalization. chemrxiv.org
Fries RearrangementC-3O-carbamoyl directing group, baseRearrangement of the carbamoyl group from the C-4 oxygen to the C-3 carbon. chemrxiv.org
C-H FunctionalizationC-54-oxo directing groupThe ketone at C-4 can direct ortho-metallation/functionalization. chemrxiv.org

Stereochemical Considerations and Control in Derivative Synthesis

The parent compound, this compound, is achiral and does not possess any stereocenters. Stereochemical considerations become critical only during the synthesis of its derivatives, where new chiral centers are introduced.

The controlled synthesis of a specific stereoisomer is a significant challenge in modern organic chemistry. For quinoline derivatives, asymmetric synthesis can be achieved through various methods, including the use of chiral catalysts. One such powerful method is the inverse-electron-demand Diels-Alder (IED-DA) reaction. acs.orgnih.govacs.org This reaction can be used to construct the quinoline ring system itself in a stereocontrolled manner. By employing a chiral Lewis acid catalyst, such as a titanium(IV) complex ligated by a chiral diol, it is possible to facilitate the cycloaddition between an electron-poor azadiene and an electron-rich dienophile to produce chiral tetrahydroquinoline derivatives with high enantioselectivity. acs.orgnih.govacs.org

When introducing substituents onto the pre-existing this compound core, stereochemistry must be considered if the new substituent itself is chiral or if its introduction creates a new stereocenter. For example, reactions involving the C-3 methyl group could potentially lead to the formation of a chiral center at C-3. If a chiral reagent or catalyst is used in such a transformation, it may be possible to induce diastereoselectivity or enantioselectivity.

The table below outlines a key approach for achieving stereocontrol in the synthesis of quinoline derivatives, which could be adapted for derivatives of this compound.

Synthetic Goal Methodology Catalyst/Reagent Example Outcome Reference
Asymmetric Synthesis of the Quinoline CoreInverse-Electron-Demand Diels-Alder (IED-DA) ReactionChiral Ti(IV) complex with (R,R)-3-Aza-3-benzyl-1,5-dihydroxy-1,5-diphenylpentane ligandEnantioselective formation of tetrahydroquinoline derivatives. acs.orgnih.govacs.org

Reactivity and Mechanistic Investigations of 8 Hydroxy 3 Methylquinolin 4 1h One

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinolinone Ring System

The reactivity of the 8-hydroxy-3-methylquinolin-4(1H)-one ring is complex, governed by the interplay of its two fused rings and the electronic effects of its substituents. The quinolinone scaffold consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. Generally, the benzene portion is more susceptible to electrophilic attack due to its higher electron density, while the electron-deficient pyridine ring is the preferred site for nucleophilic substitution. researchgate.net

Electrophilic Aromatic Substitution (EAS): In quinoline (B57606) and its derivatives, electrophilic substitution reactions predominantly occur on the carbocyclic (benzene) ring. researchgate.net The nitrogen atom in the heterocyclic ring exerts an electron-withdrawing effect, deactivating the pyridine moiety towards electrophiles. For this compound, the hydroxyl group (-OH) at position C8 and the methyl group (-CH₃) at C3 are both electron-donating groups, which activate the ring system towards electrophiles. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Given its location at C8, it would primarily direct electrophiles to C7 and C5. The C4-keto group and the ring nitrogen, however, are deactivating. The outcome of an electrophilic substitution is therefore a balance of these competing effects. Typically, positions C5 and C7 on the benzene ring are the most probable sites for electrophilic attack.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution occurs preferentially on the electron-deficient heterocyclic ring, typically at positions C2 or C4. researchgate.net For a substitution reaction to occur, a good leaving group must be present at the target position. For instance, if the hydroxyl group at C4 in a related quinoline tautomer were converted to a better leaving group (e.g., a chloro group), this position would become highly susceptible to nucleophilic attack. researchgate.net

The mechanism for NAS on an activated aryl system generally involves a two-step addition-elimination process. libretexts.org

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The aromaticity is restored by the departure of the leaving group, resulting in the substituted product. libretexts.org

The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the anionic Meisenheimer intermediate, thereby accelerating the reaction. libretexts.orgmasterorganicchemistry.com In the context of this compound, the carbonyl group at C4 makes the C4 position electron-deficient and a potential site for nucleophilic attack, particularly if the hydroxyl is first converted to a leaving group.

The reactivity of the this compound molecule is significantly modulated by its existing substituents. The electronic properties of these groups dictate the site-selectivity and rate of both electrophilic and nucleophilic reactions.

Hydroxyl Group (-OH) at C8: As a powerful electron-donating group, the -OH group strongly activates the benzene ring for electrophilic substitution, directing incoming electrophiles to positions C5 and C7. Its presence also influences the acidity and chelating properties of the molecule. nih.gov

Carbonyl Group (C4=O) and Ring Nitrogen (N1): The carbonyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic attack, especially at the C2 and C4 positions. researchgate.net The lone pair on the amide-like nitrogen (N1) participates in resonance within the ring.

The combined influence of these substituents makes the benzene ring (positions C5, C6, C7) the primary target for electrophiles, while the pyridine ring (positions C2, C4) is the target for nucleophiles. Introduction of further substituents, such as halogens, can significantly alter the electronic properties and subsequent reactivity. For example, electron-withdrawing substituents impact the proton dissociation constants (pKa values) of the hydroxyl group and the quinolinium nitrogen. nih.gov

SubstituentPositionElectronic EffectInfluence on Reactivity
-OHC8Strongly Electron-Donating (Resonance), ActivatingDirects electrophiles to C5 and C7.
-CH₃C3Weakly Electron-Donating (Inductive), ActivatingSlightly increases electron density in the pyridine ring.
C=OC4Strongly Electron-Withdrawing, DeactivatingActivates the pyridine ring for nucleophilic attack.
-NH-N1Electron-Donating (Resonance), but part of an amide systemParticipates in resonance, influencing overall ring electronics.

Functional Group Transformations and Derivatization Strategies

The functional groups of this compound provide multiple handles for chemical modification, allowing for the synthesis of a wide range of derivatives.

The phenolic hydroxyl group at the C8 position is a prime site for derivatization. mdpi.com

Esterification: The hydroxyl group can be readily converted into an ester. This is typically achieved by reacting the quinolinone with an acyl chloride or acid anhydride (B1165640) in the presence of a base. The mechanism is a nucleophilic acyl substitution where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acylating agent. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is another possibility, proceeding through protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester and water. masterorganicchemistry.com Studies on other phenolic compounds have shown that esterification of hydroxyl groups can modulate biological properties. nih.gov

Etherification: The synthesis of ethers from the 8-hydroxyl group can be accomplished via reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide to form the corresponding ether. Protecting the hydroxyl group at position 8 is a common strategy in the synthesis of substituted 8-hydroxyquinolines. researchgate.net

Reactions at the Nitrogen (N1): The nitrogen atom in the quinolinone ring is part of a secondary amide (a vinylogous amide) and can be alkylated or acylated. Alkylation, typically with an alkyl halide like methyl iodide, can proceed in the presence of a base. nih.gov Studies on the methylation of related 4-hydroxy-2-thioxo-1,2-dihydroquinoline systems have shown that after initial S-methylation, subsequent reaction with methyl iodide can lead to a mixture of both O- and N-methylation products, with the N-methylated product being a significant component. nih.gov

Reactions at the Carbonyl (C4=O): The C4-carbonyl group is part of an α,β-unsaturated amide system. Its reactivity is influenced by the tautomeric equilibrium between the 4(1H)-one form and the 4-hydroxyquinoline (B1666331) aromatic form. While the quinolone form is generally preferred, the carbonyl group can still undergo certain reactions. nih.gov Its reactivity towards nucleophiles can be exploited, although it is generally less reactive than a simple ketone. Research on related 4-hydroxy-quinolin-2-one systems demonstrates that the ketone moiety can react with various nucleophilic reagents like hydrazine (B178648) to form heterocyclic derivatives. researchgate.net

Photochemical and Thermal Transformations of this compound

Specific studies detailing the photochemical and thermal transformation pathways exclusively for this compound are not extensively documented in the reviewed literature. However, the behavior of the broader class of hydroxyquinolines provides insight into its potential stability and reactivity under these conditions.

Thermal Transformations: 8-Hydroxyquinoline (B1678124) derivatives are known for their considerable thermal stability. This property is famously exploited in the coordination complex tris(8-hydroxyquinolinato)aluminium (Alq3), a critical material in Organic Light-Emitting Diodes (OLEDs) known for its stability. science.gov The synthesis of crystalline Alq3 can be performed at high temperatures (e.g., 483 K), indicating the thermal robustness of the 8-hydroxyquinoline ligand itself. science.gov This suggests that this compound likely possesses significant thermal stability.

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Subject: Analysis of "this compound"

Following a comprehensive search for scholarly information and research data pertaining to the chemical compound This compound , it has become evident that there is a significant lack of specific published research corresponding to the detailed outline provided.

The available scientific literature extensively covers the closely related isomer, 8-hydroxyquinoline (8-HQ) , and its various derivatives. This body of work includes detailed investigations into its photoreactivity, excited-state dynamics, and its well-characterized role as a potent metal-chelating agent. scispace.comnih.govresearchgate.net However, the specific structural and electronic differences in "this compound"—namely the presence of the ketone group at the 4-position (the quinolin-4(1H)-one tautomer) and the methyl group at the 3-position—mean that a direct extrapolation of data from 8-hydroxyquinoline would be scientifically speculative and likely inaccurate.

Key areas where specific data for "this compound" is not available in the public domain include:

Investigation of Excited States and Photoreaction Pathways: While the excited-state intramolecular proton transfer of 8-hydroxyquinoline is well-documented, leading to its characteristic fluorescence properties upon metal chelation, no such studies were found for the 4(1H)-one tautomer specified. scispace.comresearchgate.netwikipedia.org The difference in the core heterocyclic structure would fundamentally alter the electronic transitions and deactivation pathways.

Metal Coordination Chemistry and Binding Affinities: The bidentate {N,O} chelation of 8-hydroxyquinoline with a wide array of metal ions is a cornerstone of its chemistry. nih.govscirp.orgnih.gov While it is plausible that this compound could also act as a chelator, the specific coordination modes, complex geometries, and the quantitative binding affinities (both theoretical and experimental) are not described in the retrieved sources. Computational studies and experimental validations are specific to the ligand structure and cannot be generalized. researchgate.net

Given the strict requirement to focus solely on "this compound" and to adhere to a detailed outline requiring specific research findings and data tables, it is not possible to generate a scientifically rigorous and accurate article as requested. Proceeding would involve making unsubstantiated assumptions about the compound's behavior based on a different isomer, which would not meet the standards of professional and authoritative scientific content.

Should research on this specific compound become publicly available, the generation of the requested article could be revisited.

Computational and Theoretical Chemistry of 8 Hydroxy 3 Methylquinolin 4 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the electronic characteristics of 8-Hydroxy-3-methylquinolin-4(1H)-one. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and various reactivity descriptors. DFT methods, such as the B3LYP functional with basis sets like 6-311++G(d,p), are commonly used for optimizing the geometry of quinoline (B57606) derivatives and calculating their electronic properties. rsc.orgrsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of these orbitals and the gap between them (ΔE) are crucial indicators of a molecule's stability and reactivity. rsc.org

HOMO: As the outermost orbital containing electrons, the HOMO acts as an electron donor. Its energy level is associated with the molecule's nucleophilicity.

LUMO: As the innermost orbital without electrons, the LUMO acts as an electron acceptor. Its energy level corresponds to the molecule's electrophilicity.

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO reflects the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.orgresearchgate.net Conversely, a larger energy gap indicates higher stability. rsc.orgresearchgate.net

In studies of related 4-hydroxy-1-methylquinoline-2(1H)-one derivatives, DFT calculations have been used to determine these FMO parameters, revealing how different substituents affect reactivity. rsc.orgnih.govresearchgate.net For instance, certain derivatives exhibit small energy gaps, indicating they are comparatively softer and more reactive. rsc.orgrsc.org

Table 1: Key Reactivity Descriptors from FMO Analysis This table outlines the typical parameters derived from FMO analysis and their significance. Specific values for this compound are dependent on the computational method used.

Parameter Description Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity).
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity).
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap implies higher reactivity.
Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Higher hardness indicates greater stability. rsc.orgrsc.org
Softness (S)1 / (2η)Reciprocal of hardness. Higher softness indicates greater reactivity. rsc.orgrsc.org

Charge distribution analysis, often visualized using Molecular Electrostatic Potential (MEP) maps, identifies the electrophilic and nucleophilic sites within a molecule. bhu.ac.insci-hub.se MEP plots use a color scale to show charge distribution: red indicates electron-rich regions (negative potential, susceptible to electrophilic attack), while blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). sci-hub.se For similar hydroxyquinoline structures, MEP maps typically show negative potential around oxygen atoms and positive potential around hydroxyl and amine hydrogens, highlighting these as reactive sites. sci-hub.se

DFT calculations are also employed to predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. rsc.orgnih.gov These theoretical spectra can be compared with experimental results to confirm the molecular structure. rsc.orgresearchgate.net

A good agreement between calculated and experimental spectra validates the computed geometry and electronic structure. rsc.orgrsc.org In some cases, discrepancies between theoretical and experimental values can provide deeper mechanistic insights. For example, a significant difference in the calculated and experimental ¹H NMR chemical shift for a hydroxyl proton can suggest the presence of strong intermolecular hydrogen bonding in the solid or solution phase, which is not fully accounted for in a gas-phase calculation of a single molecule. nih.gov

Conformational Analysis and Tautomerism Studies of this compound

The structural flexibility and potential for tautomerism in this compound are critical aspects of its chemistry that can be explored computationally.

Conformational analysis involves mapping the potential energy surface of a molecule to identify its most stable three-dimensional arrangements, known as conformers. For this compound, this would involve calculating the energy associated with the rotation of the hydroxyl group and any other flexible parts of the molecule. The resulting energy landscape reveals the global and local energy minima, which correspond to the most stable and metastable conformations, respectively.

The this compound structure can theoretically exist in different tautomeric forms, primarily involving keto-enol tautomerism between the 4-oxo and 4-hydroxy forms. acs.org The quinolinone moiety is a well-known system where this equilibrium is significant. nih.gov

Computational chemistry can predict the relative stability of these tautomers by calculating their ground-state energies. acs.org Studies on similar quinolone esters have used DFT calculations (e.g., B3LYP/6-311++G(d,p)) to determine that the hydroxyquinoline (enol) form can be significantly more stable than the quinolone (keto) form, with energy differences that can be as high as 27–38 kJ mol⁻¹. acs.org This preference is often attributed to the aromaticity of the rings; in the hydroxyquinoline form, both rings can possess aromatic character, whereas in the quinolone tautomer, the nitrogen-containing ring is largely non-aromatic. acs.org Calculations can also model the transition states and energy barriers for the interconversion between these tautomeric forms.

Molecular Dynamics Simulations for Solvent Effects and Biomolecular Interactions

While quantum chemical calculations often model molecules in the gas phase, Molecular Dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent or interacting with a biological target. mdpi.com

MD simulations can be used to explore the effect of different solvents on the conformational and tautomeric equilibrium of this compound. The explicit inclusion of solvent molecules allows for a more accurate representation of solute-solvent interactions, such as hydrogen bonding, which can influence which conformer or tautomer is most prevalent.

Furthermore, MD simulations, often combined with molecular docking, are a powerful tool for studying how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. mdpi.comresearchgate.net Molecular docking predicts the preferred binding orientation of the molecule within the active site of a receptor, while MD simulations can then be used to assess the stability of this binding pose over time, providing insights into the dynamics of the interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for Quinolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trnih.gov The primary goal in the context of quinolinone derivatives is to develop robust models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced therapeutic properties. dergipark.org.trunram.ac.id These models translate the molecular structure into numerical descriptors and use statistical methods to build a predictive equation. nih.gov

In recent years, numerous QSAR studies have been conducted on quinolinone derivatives to explore their potential as antibacterial, anticancer, antimalarial, and antituberculosis agents. nih.govunram.ac.idnih.govnih.gov For instance, a study on quinolinone-based thiosemicarbazones developed a QSAR model to predict antituberculosis activity, yielding a model with high statistical significance (R² = 0.83). nih.gov Another study on quinolon-4(1H)-imine derivatives resulted in a highly predictive model for antimalarial activity (r² = 0.910), which can be used to design more potent analogues. unram.ac.id These models are crucial for understanding which structural features are vital for a specific biological interaction, such as the inhibition of P-glycoprotein in cancer multidrug resistance or the activity against bacterial enzymes. nih.govnih.gov

Descriptor Calculation and Selection for Predictive Modeling

The foundation of any QSAR model lies in the calculation and selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For quinolinone derivatives, a wide array of descriptors are calculated to capture various aspects of the molecular structure. These are typically categorized as electronic, thermodynamic, hydrophobic, and topological descriptors. nih.govdergipark.org.tr

Descriptor Calculation: Quantum chemical methods, particularly Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(d,p), are frequently employed to optimize the molecular geometry and calculate numerous descriptors. dergipark.org.trdergipark.org.trnih.gov Software such as Gaussian, ChemDraw, and Molecular Operating Environment (MOE) are used to generate both 2D and 3D descriptors. dergipark.org.trnih.gov

Commonly calculated descriptors for quinolinone derivatives include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, electronegativity, atomic charges on specific atoms (e.g., C3, C7, C8), and electron affinity. dergipark.org.trunram.ac.idnih.govnih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor in this category, representing the lipophilicity of the compound, which influences its absorption and distribution. dergipark.org.trnih.gov

Topological and Steric Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular volume, molecular weight, and van der Waals volume. dergipark.org.trnih.gov

Thermodynamic Descriptors: Parameters such as entropy and heat capacity can also be included in the analysis. researchgate.net

A study on 5,8-quinolinequinone derivatives calculated a range of these descriptors to build QSAR models for anti-proliferative and anti-inflammatory activities. dergipark.org.tr Another investigation on quinolone-triazole hybrids used DFT calculations to obtain descriptors like partial atomic charges and the HOMO-LUMO energy gap, which were found to be critical for antibacterial activity. nih.gov

Descriptor Selection: From a large pool of calculated descriptors, a smaller, more informative subset must be selected to build a simple and robust QSAR model, avoiding issues like multicollinearity. Stepwise Multiple Linear Regression (MLR) is a common technique where descriptors are systematically added or removed from the model based on their statistical significance. unram.ac.idnih.gov Hierarchical Cluster Analysis can be used to rationally divide the dataset into training and test sets for model development and validation. nih.gov The ultimate goal is to identify the key descriptors that have the highest correlation with the biological activity. For example, in a QSAR model for antituberculosis activity of quinolinone-based thiosemicarbazones, van der Waals volume, electron density, and electronegativity were identified as the most influential descriptors. nih.gov

The table below summarizes various types of descriptors used in QSAR studies of quinolinone derivatives.

Table 1: Molecular Descriptors in Quinolinone QSAR Studies
Descriptor Category Specific Examples Relevance References
Electronic HOMO/LUMO Energy, Dipole Moment, Electronegativity, Atomic Charges Governs reaction mechanisms and intermolecular interactions. nih.gov, dergipark.org.tr, unram.ac.id
Hydrophobic Octanol-water partition coefficient (logP) Influences solubility, membrane permeability, and transport. dergipark.org.tr, nih.gov
Topological/Steric Molecular Volume, Molecular Weight, Molar Refractivity Relates to molecular size, shape, and binding site complementarity. nih.gov, dergipark.org.tr
Thermodynamic Entropy, Heat Capacity Describes the energetic stability and state of the molecule. dergipark.org.tr, researchgate.net

Methodologies for Deriving Structure-Activity Relationships

Once descriptors are selected, various statistical methodologies are employed to create the mathematical equation that defines the structure-activity relationship. The choice of method can range from traditional linear approaches to more complex non-linear machine learning algorithms.

Multiple Linear Regression (MLR): MLR is a widely used method for developing QSAR models for quinolinone derivatives. unram.ac.id This technique establishes a linear relationship between the biological activity (dependent variable) and the selected molecular descriptors (independent variables). For example, a study on quinolon-4(1H)-imine derivatives used MLR to derive a model for antimalarial activity, where the activity (pEC50) was correlated with the atomic charges on specific carbon atoms (qC3, qC8, qC10, etc.). unram.ac.id The quality of an MLR model is assessed using several statistical parameters, as shown in the table below.

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value References
R² (Coefficient of Determination) Represents the proportion of variance in the dependent variable that is predictable from the independent variables. A value close to 1 indicates a good fit. nih.gov, nih.gov
Q²_LOO (Leave-one-out cross-validation R²) Measures the predictive ability of the model internally. > 0.5 for high predictability. nih.gov
R²_ext (External Validation R²) Measures the predictive ability of the model on an external set of compounds not used in model training. A high value indicates good external predictivity. nih.gov
F-statistic Indicates the overall statistical significance of the regression model. High value suggests a significant model. nih.gov, unram.ac.id
SEE (Standard Error of Estimation) Measures the accuracy of the predictions. A low value is desirable. unram.ac.id

Machine Learning Methods: More recently, non-linear machine learning (ML) methods have been applied to model the complex relationships in quinolinone QSAR studies. nih.gov These methods can often capture non-linear correlations that MLR might miss. Techniques used include:

k-Nearest Neighbors (KNN)

Decision Tree (DT)

Back Propagation Neural Networks (BPNN)

Gradient Boosting (GB) methods

In a study to develop QSAR models for quinoline derivatives as P-glycoprotein inhibitors, various ML methods were used. nih.gov A gradient boosting-based model was found to have the highest predictive quality, achieving an R² of 95% with just one descriptor. nih.gov

Model Validation and Application Domain: Regardless of the method used, rigorous validation is essential. This involves internal validation (e.g., leave-one-out cross-validation) and, crucially, external validation using a test set of compounds. nih.gov Furthermore, defining the Applicability Domain (AD) of the model is critical. The AD specifies the chemical space in which the model's predictions are reliable. nih.gov The William's plot is one graphical method used to determine the AD, ensuring that the model is only used to predict the activity of compounds similar to those used in its development. nih.gov

Investigation of Molecular Interactions and Pre Clinical Biological Activities of 8 Hydroxy 3 Methylquinolin 4 1h One Strictly Mechanistic, Non Human, Non Clinical, No Safety

Enzyme Inhibition and Receptor Binding Studies (In Vitro and Cell-Free Systems)

There is a significant gap in the scientific literature regarding the specific molecular targets and enzyme inhibition profile of 8-Hydroxy-3-methylquinolin-4(1H)-one.

Identification of Putative Molecular Targets and Binding Site Analysis

No specific studies identifying the putative molecular targets or detailing binding site analysis for this compound were found. Research on related 8-hydroxyquinoline (B1678124) compounds has identified several potential targets. For instance, various derivatives have been shown to inhibit catechol O-methyltransferase (COMT), a metalloenzyme containing magnesium. nih.gov Structural analysis of these interactions shows that the 8-hydroxyquinoline core chelates the active site magnesium, similar to catechol-based inhibitors. nih.gov Additionally, the sigma-1 receptor, a unique transmembrane protein, is a known target for a wide array of structurally diverse compounds, many of which share a pharmacophore present in quinoline (B57606) derivatives. nih.govnih.gov However, direct binding assays or molecular modeling studies to confirm this compound as a ligand for these or other targets have not been reported.

Mechanistic Characterization of Enzyme-Inhibitor Interactions

Without confirmed molecular targets, the mechanistic characterization of enzyme-inhibitor interactions for this compound cannot be described. For the broader class of enzyme inhibitors, characterization typically involves determining the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies. researchgate.netmdpi.com Such detailed investigations for this compound are absent from the current body of scientific literature.

Antimicrobial and Antifungal Activity Studies (In Vitro and Mechanistic)

While 8-hydroxyquinoline and its derivatives are well-known for their antimicrobial and antifungal activities, specific mechanistic studies on this compound are not available. nih.govnih.gov

Elucidation of Mechanistic Basis of Action against Specific Microbial Pathogens

The precise mechanism of action for this compound against specific microbial pathogens has not been elucidated. The general antimicrobial mechanism for the 8-hydroxyquinoline class is often linked to their function as ionophores and chelators of essential metal ions like iron, zinc, and manganese. This disruption of metal homeostasis interferes with vital enzymatic functions within the pathogen. nih.gov For example, the iron complex of 8-hydroxyquinoline, Fe(8-hq)₃, is believed to exert a dual mechanism of action by transporting iron into the bacterial cell, which triggers the production of reactive oxygen species via the Fenton reaction, and simultaneously chelating other essential intracellular metal ions. nih.gov

In fungi, different 8-hydroxyquinoline derivatives have been shown to act via distinct mechanisms. Some, like clioquinol, damage the fungal cell wall, while others compromise the integrity of the cytoplasmic membrane, leading to the leakage of cellular contents. nih.gov It remains undetermined which, if any, of these mechanisms apply to this compound.

Resistance Mechanisms to Quinolinone Scaffolds

Bacterial resistance to quinolone and quinolinone-based antimicrobials is a well-documented phenomenon. The primary mechanisms include:

Target Enzyme Modification: Chromosomal mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance. These mutations, often occurring in a specific region known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of the drug to the enzyme-DNA complex. nih.govacs.orgresearchgate.net

Reduced Drug Accumulation: This can occur through two main pathways. Firstly, decreased influx of the drug due to mutations in or downregulation of outer membrane porin proteins. Secondly, increased efflux of the drug from the bacterial cell via over-expression of multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in E. coli or the NorA pump in S. aureus. nih.govoup.com

Plasmid-Mediated Resistance: The acquisition of resistance-conferring genes on plasmids provides another mechanism. These genes can encode for Qnr proteins that protect the target enzymes from the drug, enzymes that modify and inactivate the drug [e.g., AAC(6')-Ib-cr], or additional efflux pumps. acs.orgresearchgate.netmdpi.com

While these mechanisms are established for the broader quinolone class, specific studies on resistance to this compound have not been reported.

Antineoplastic Activity in Cellular Models (In Vitro, Non-Clinical)

Numerous 8-hydroxyquinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines in vitro. nih.govmdpi.comnih.gov However, specific data on the antineoplastic activity of this compound is not present in the reviewed literature.

Studies on analogous compounds show a range of cytotoxic potentials. For example, 8-hydroxy-2-quinolinecarbaldehyde showed significant in vitro cytotoxicity against a panel of human cancer cell lines, including MDA-MB-231 (breast), T-47D (breast), K562 (leukemia), and Hep3B (hepatocellular carcinoma). nih.gov Other studies have investigated hybrids of 1,4-naphthoquinone with 8-hydroxyquinoline moieties, which exhibited potent activity against lung (A549) and breast (MCF-7) cancer cell lines. mdpi.comnih.gov The cytotoxicity of some derivatives has been linked to mechanisms such as the inhibition of voltage-activated K+ channels or the chelation of iron, which is crucial for tumor cell proliferation. nih.gov

The table below summarizes cytotoxic activity for some representative 8-hydroxyquinoline derivatives against various cancer cell lines, illustrating the type of data that is currently unavailable for this compound.

Compound/DerivativeCancer Cell LineIC₅₀ / GI₅₀ (µM)
8-hydroxy-2-quinolinecarbaldehydeHep3B~16.3 (converted from 6.25 µg/mL)
7-pyrrolidinomethyl-8-hydroxyquinolineLeukemia (average)~15.5 (from LogGI₅₀ -4.81)
7-pyrrolidinomethyl-8-hydroxyquinolineRPMI 8226 (myeloma)14
8-Aminoquinoline Glycoconjugate 17 MCF-7 (breast)78.1
8-Hydroxyquinoline (parent compound)HCT 116 (colon)9.33

Data compiled from multiple sources for illustrative purposes. nih.govnih.govmdpi.com Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) are common measures of a compound's in vitro potency.

Cell Cycle Modulation and Apoptosis Induction Pathways

Derivatives of 8-hydroxyquinoline (8-HQ) have been shown to exert cytotoxic effects on cancer cells by modulating the cell cycle and inducing apoptosis, a form of programmed cell death. nih.govnih.gov Mechanistic studies reveal that these compounds can interfere with critical signaling pathways that regulate cell proliferation and survival. One of the identified mechanisms involves the inhibition of the PI3K-Akt-mTOR signaling pathway, which is a crucial regulator of cell growth and survival. nih.gov Inhibition of this pathway can lead to cell cycle arrest, preventing cancer cells from progressing through the division cycle, and subsequently trigger apoptosis. nih.gov

Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Evidence suggests that 8-HQ derivatives can activate the intrinsic pathway. mdpi.com This process involves the BCL2 protein family, which regulates mitochondrial membrane permeability. nih.gov The induction of apoptosis by some analogues is associated with a significant decrease in mitochondrial membrane potential, an increase in oxidative stress, and the activation of key executioner enzymes like caspases. mdpi.com For instance, some compounds have been observed to activate caspase-8, -9, and -3/7. mdpi.com

Furthermore, specific derivatives have been found to induce cell cycle arrest at different phases. Flow cytometry analysis has demonstrated the ability of certain 8-HQ compounds to cause G0/S phase arrest in cancer cell lines. researchgate.net Other studies have shown an accumulation of cells in the sub-G1 phase, which is indicative of apoptotic cell death. mdpi.com In addition to classical apoptosis, some novel 8-hydroxyquinoline derivatives have been reported to induce other forms of cell death, such as paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. nih.gov The activation of the extracellular signal-regulated kinase (ERK) pathway has also been implicated in the apoptotic activity of certain 8-HQ derivatives. nih.gov

Molecular Mechanisms of Cytotoxicity in Cancer Cell Lines

The cytotoxic activity of this compound and its related derivatives has been evaluated against a variety of cancer cell lines, revealing multiple molecular mechanisms of action. These compounds have demonstrated growth inhibition in melanoma, breast, and colon cancer cell lines. nih.govresearchgate.netmdpi.com The fundamental structure of 8-hydroxyquinoline is recognized for its ability to interfere with cancerous cellular pathways, contributing to its anti-cancer properties. nih.gov

One significant mechanism of cytotoxicity is the induction of different forms of programmed cell death. As mentioned, this includes not only apoptosis but also paraptosis. nih.gov A novel derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), was found to induce extensive cytoplasmic vacuoles in MCF7 and MDA-MB-231 breast cancer cells. nih.gov This effect was linked to endoplasmic reticulum (ER) stress, evidenced by the increase of glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). nih.gov Further investigation suggested that this ER stress might result from proteasome dysfunction, as molecular docking analysis indicated a favorable binding of the compound to the chymotrypsin-like β5 subunit of the proteasome. nih.gov

The cytotoxic effects are often concentration-dependent, with some metal complexes of 8-HQ derivatives showing potent activity at micromolar concentrations. researchgate.net For example, certain vanadium and nickel complexes of an 8-HQ derived Schiff base exhibited IC50 values below 10 μM in A375 human melanoma and HCT-116 human colon cancer cells after 48 hours of incubation. mdpi.comresearchgate.net The growth inhibition by 8-HQ in B16 mouse melanoma cells was accompanied by significant phenotypic alterations, including changes in cell morphology and increased melanin production. researchgate.net These findings underscore the multifaceted nature of the cytotoxicity of 8-HQ derivatives, involving the disruption of cellular homeostasis, induction of stress pathways, and activation of various cell death programs.

Table 1: In Vitro Cytotoxicity of Selected 8-Hydroxyquinoline Derivatives

Compound/Complex Cell Line Cancer Type IC50 Value (µM) Exposure Time (h) Reference
V(IV)O Complex of L1* A375 Human Melanoma <10 48 mdpi.comresearchgate.net
V(IV)O Complex of L1* HCT-116 Human Colon Cancer <10 48 mdpi.comresearchgate.net
Ni(II) Complex of L1* A375 Human Melanoma <10 48 mdpi.comresearchgate.net
Ni(II) Complex of L1* HCT-116 Human Colon Cancer <10 48 mdpi.comresearchgate.net
Fe(III) Complex of L1* A375 / HCT-116 Melanoma / Colon Minimal Effect 48 mdpi.comresearchgate.net

*L1 is a Schiff base derived from 2-carbaldehyde-8-hydroxyquinoline and 4-(2-aminoethyl)morpholine.

Anti-inflammatory and Immunomodulatory Investigations (In Vitro / In Vivo Animal Models, Mechanistic Focus)

8-Hydroxyquinoline and its derivatives are recognized for possessing anti-inflammatory properties. nih.gov The mechanisms underlying these effects are believed to involve the modulation of key signaling pathways and the regulation of immune cell responses, similar to other bioactive polyphenolic compounds. nih.govnih.gov These compounds can interfere with the processes that lead to the synthesis of pro-inflammatory mediators and the activation of immune cells. nih.gov

The immunomodulatory and anti-inflammatory roles of such compounds are often linked to their ability to regulate immunity by interfering with immune cell function, the production of pro-inflammatory cytokines, and the expression of genes involved in the inflammatory response. nih.gov Research on various natural products has shown that these effects are typically mediated through the interruption of critical intracellular signaling cascades that are chronically activated in inflammatory diseases. nih.gov

Modulation of Inflammatory Mediators and Cytokine Expression

A primary mechanism by which anti-inflammatory compounds exert their effects is through the modulation of inflammatory mediators, including cytokines. nih.gov Bioactive molecules, such as polyphenols, can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8. nih.gov This suppression is often achieved by inhibiting the activity of nuclear transcription factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is a master regulator of the inflammatory response. nih.govnih.gov

For example, the compound quercetin has been shown to prevent the degradation of IκBα, a natural inhibitor of NF-κB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB in human mast cells. nih.gov This action results in a reduction of TNF-α, IL-1β, IL-6, and IL-8 expression. nih.gov Similarly, omega-3 fatty acids have been shown to dampen inflammation by reducing the production of pro-inflammatory enzymes like COX-2 and cytokines such as TNF-α and IL-1β, partly through the suppression of NF-κB activity. nih.gov The inhibition of pro-inflammatory prostaglandin E2 (PGE2) synthesis is another key aspect, as PGE2 can modulate tumor growth and cytokine profiles. nih.gov Studies have shown that inhibiting PGE2 can lead to a significant reduction in IL-6, a cytokine involved in inflammation and tumor progression. nih.gov

Disruption of Cellular Signaling Pathways Involved in Inflammation

The anti-inflammatory activity of 8-hydroxyquinoline derivatives is closely tied to their ability to disrupt key cellular signaling pathways. The NF-κB and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory process, and their modulation is a key strategy for controlling inflammation. nih.gov Many natural polyphenolic compounds are known to inactivate NF-κB and modulate the MAPK and arachidonic acid pathways. nih.gov

The MAPK family includes kinases such as extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK. These kinases are involved in the production of inflammatory cytokines. nih.gov For instance, epigallocatechin-3-gallate (EGCG) reduces inflammation by exerting an anti-MAPK activity, specifically by prohibiting p38 MAPK phosphorylation in macrophages, which leads to reduced IL-12 expression. nih.gov Quercetin has been observed to block the phosphorylation and activation of JNK/SAPK, ERK1/2, and p38 in murine macrophages, leading to a decrease in TNF-α expression. nih.gov By interfering with these critical signaling cascades, 8-HQ derivatives can potentially reduce the expression of pro-inflammatory genes and mitigate the inflammatory response.

Structure-Activity Relationship (SAR) Studies for Molecular Efficacy

The biological activities of 8-hydroxyquinoline derivatives can be precisely adjusted by modifying the substitution pattern on the core scaffold. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features that enhance the cytotoxic efficacy of these compounds against cancer cells.

The position and nature of substituents on the quinoline ring significantly influence anticancer activity. For example, in a series of 1,4-naphthoquinone hybrids, a methyl group at the C2′ position of the quinoline moiety was found to confer the highest cytotoxicity, while the introduction of a morpholine moiety at the same position reduced the activity. mdpi.com This highlights the importance of the substituent at the C2' position. mdpi.comnih.gov Halogenation of the quinoline ring is another effective strategy. Studies have shown that 6-chloro analogues were the most active among a series of tested compounds, whereas 9-methyl analogues were the least potent. mdpi.com The presence of halogen atoms at positions 4, 6, and 9 was also found to increase the lipophilicity of the products, which may contribute to their activity. mdpi.com Furthermore, introducing an electron-withdrawing chloro-substituent at the R5 position can decrease the pKa values of both the hydroxyl group and the quinolinium nitrogen. acs.org

The integrity of the core 8-hydroxyquinoline structure is also vital. The deletion of the pyridine (B92270) ring from the scaffold, or shifting the quinoline nitrogen to a different position, has been shown to reduce or eliminate toxicity. acs.org This underscores the importance of the specific arrangement of the nitrogen atom and the hydroxyl group for biological activity, likely due to its role in metal chelation. acs.org

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for 8-Hydroxyquinoline Derivatives

Position of Substitution Substituent Type Effect on Activity Reference
C2' Methyl group Increased cytotoxicity mdpi.comnih.gov
C2' Morpholine moiety Reduced cytotoxicity mdpi.com
C2 Aromatic amide Increased lipophilicity and antiviral activity nih.gov
C5 Chloro group Decreased pKa of hydroxyl and nitrogen groups acs.org
C6 Chloro group Most active among tested analogues mdpi.com
C8' Hydroxyl group Influences anticancer activity mdpi.comnih.gov
C9 Methyl group Least potent among tested analogues mdpi.com
Core Scaffold Deletion/Shift of Nitrogen Reduced or abrogated toxicity acs.org

Elucidation of Key Pharmacophores and Structural Determinants for Activity

A pharmacophore is an abstract representation of the essential molecular features—the specific arrangement of chemical groups—that are necessary for a compound's biological activity. fiveable.me For the 8-hydroxyquinoline class of compounds, the core 8-HQ scaffold itself is the key pharmacophore, with its bioactivity largely stemming from its metal-chelating ability. nih.gov This chelation is accomplished through the hydroxyl group at position 8 and the nitrogen atom in the pyridine ring, which together form a bidentate {N,O} donor set capable of binding to divalent metal ions. nih.govacs.orgscispace.com The importance of this bidentate system is demonstrated by the observation that removing or shifting the quinoline nitrogen results in the inactivation of the molecule. acs.org

Beyond the core scaffold, specific structural determinants are crucial for enhancing efficacy. The hydroxyl group at C8 is a critical feature, not only for metal chelation but also for forming hydrogen bonds with biological targets. nih.gov The introduction of additional substituents at various positions can significantly increase activity. nih.gov For instance, SAR studies have revealed that substituents at the C2 and C5 positions can enhance the anticancer potential of 8-HQ derivatives. nih.gov Specifically, a methyl group at the C2 position and a chloro group at the C6 position have been identified as favorable modifications for increasing cytotoxicity. mdpi.commdpi.com For activity as HIV-1 integrase inhibitors, the essential structural requirements were identified as a hydroxyl group at C-8 and a carboxyl group at C-7. scispace.com These findings confirm that while the 8-hydroxyquinoline core provides the foundational pharmacophore, specific substitutions at defined positions are the key determinants that fine-tune the molecule's potency and biological action.

Design Principles for Enhanced Molecular Interactions and Specificity

Modulation of the Metal Chelating Center

A predominant mechanism of action for 8-hydroxyquinoline derivatives involves the chelation of metal ions that are essential for the function of various enzymes, such as metalloproteinases and iron-containing ribonucleotide reductase. nih.gov The close proximity of the hydroxyl group to the heterocyclic nitrogen atom makes 8-hydroxyquinolines effective monoprotic bidentate chelating agents for a wide range of metal ions including Fe³⁺, Zn²⁺, and Cu²⁺. nih.govmdpi.com

Design principles centered on this feature include:

Preservation of the {N,O} Donor Set: The integrity of the 8-hydroxyl group and the quinoline nitrogen is paramount for metal chelation. Studies have shown that deleting the quinoline nitrogen or shifting it to a position para to the hydroxyl group significantly reduces biological activity, underscoring the importance of the bidentate chelation site. acs.org

Electronic Tuning: The introduction of electron-withdrawing or electron-donating substituents elsewhere on the quinoline ring can modulate the pKa of the hydroxyl group and the basicity of the nitrogen atom. This, in turn, influences the stability and redox potential of the resulting metal complexes, which can be tailored to enhance activity against specific metalloenzymes.

Structure-Activity Relationships (SAR) through Substitution

Systematic modification of the quinoline core provides critical insights into the structure-activity relationships that govern target binding and specificity. The lipophilicity and electronic properties of derivatives are key parameters in determining their biological efficacy. mdpi.com

Substitution at C5 and C7: These positions are frequently targeted for modification. Halogenation (e.g., with chlorine or bromine) at the C5 position can significantly impact the lipophilicity and electronic distribution of the molecule. acs.org The C7 position is also an active site for aminoalkylation via the Mannich reaction, allowing for the introduction of diverse side chains that can form additional interactions with the target protein, such as hydrogen bonds or hydrophobic interactions. nih.govacs.org

Substitution at C2: Introducing substituents at the C2 position has been shown to increase the anticancer activity of 8-hydroxyquinoline derivatives. nih.gov This position is adjacent to the ring nitrogen and modifications here can influence both steric and electronic factors affecting target engagement. nih.gov

Influence of the 3-Methyl Group: The methyl group at the C3 position in this compound contributes to the molecule's lipophilicity. Its presence can also create specific steric constraints or favorable van der Waals interactions within a target's binding pocket, potentially enhancing selectivity compared to unsubstituted analogs.

Role of the 4-Oxo Group: The 4-oxo group exists in tautomeric equilibrium with a 4-hydroxy form. This group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. Modifying the electronic nature of the ring can influence this tautomeric equilibrium and, consequently, the molecule's interaction profile.

The following table summarizes the observed effects of substitutions at various positions on the 8-hydroxyquinoline scaffold, based on pre-clinical studies of different derivatives.

Position of SubstitutionType of SubstituentObserved Effect on Pre-clinical ActivityPotential Mechanistic Rationale
C5 Halogens (e.g., Cl, Br)Often increases anticancer and antimicrobial activity. mdpi.comacs.orgIncreases lipophilicity, enhances membrane permeability, and alters electronic properties of the chelating center. mdpi.com
C7 Aminoalkyl groups (via Mannich reaction)Can introduce selectivity, particularly against multidrug-resistant cancer cells. nih.govacs.orgIntroduces new interaction points (H-bonding, ionic) and can alter cellular accumulation. nih.gov
C2 Alkyl or aryl groupsCan increase anticancer potential. nih.govModifies steric and electronic environment near the nitrogen atom, potentially improving binding affinity. nih.gov
General Aromatic moietiesCan enhance activity in some contexts (e.g., HIF prolylhydroxylase inhibitors) but may decrease toxicity and selectivity in others. acs.orgProvides larger surface area for hydrophobic or π-stacking interactions with the target site.

Hybrid Molecule Approach

A powerful design principle involves creating hybrid molecules by linking the 8-hydroxyquinoline scaffold to another known pharmacophore. nih.govmdpi.com This strategy aims to develop derivatives with potentially synergistic or multi-target activities. For instance, connecting 1,4-naphthoquinone, a known pharmacophore that interacts with enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1), to an 8-hydroxyquinoline moiety can create hybrid compounds with enhanced biological effects compared to the individual components. nih.govmdpi.com The design of such hybrids considers appropriate linkers that maintain the optimal orientation of both pharmacophores for interacting with their respective targets.

By applying these design principles—modulating the metal-chelating core, strategic substitutions to fine-tune lipophilic and electronic properties based on SAR, and creating hybrid molecules—researchers can rationally develop derivatives of this compound with enhanced potency and specificity for desired biological targets in a pre-clinical setting.

Emerging Academic Applications and Future Research Directions

Role in Materials Science and Polymer Chemistry

The intrinsic photoactive properties of the quinolinone system make it a compelling candidate for the development of advanced functional materials. rsc.org Its derivatives are increasingly investigated for applications ranging from light-emitting devices to sophisticated polymer networks.

Luminescent Properties and Optoelectronic Device Integration (e.g., OLEDs)

The 8-hydroxyquinoline (B1678124) (8-HQ) framework, the parent structure of the compound in focus, is renowned for its utility in organic light-emitting diodes (OLEDs). nih.govnih.gov Derivatives of 8-HQ are known to form stable metal chelates that exhibit intense fluorescence, a critical property for emissive layers in OLEDs. nih.gov The fluorescence of the 8-HQ core is often weak in solution due to an excited-state proton transfer (ESPT) process; however, this fluorescence is significantly enhanced upon binding with a metal cation, which inhibits the ESPT pathway. rsc.org This "on-off" fluorescent behavior is fundamental to its application. rsc.org

Metal complexes involving four- and six-covalent coordination with 8-HQ derivatives are common, forming the basis for electron-carrying and emissive materials in OLED technology. nih.govnih.gov While research has heavily focused on the parent 8-hydroxyquinoline and its aluminum complex (Alq3), the principles extend to substituted quinolinones like 8-Hydroxy-3-methylquinolin-4(1H)-one. The introduction of substituents such as the methyl group at the 3-position can modulate the electronic properties, solubility, and film-forming capabilities of the resulting materials, offering a pathway to fine-tune the color and efficiency of OLED devices. Future research is expected to explore how the specific substitution pattern of this compound influences the performance of its metal complexes in optoelectronic applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Quinolinone Ligands

The ability of the 8-hydroxyquinoline moiety to act as a chelating ligand for a wide variety of metal ions makes it an excellent building block for coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com MOFs are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands, creating porous structures with tunable properties applicable in gas storage, separation, and sensing. thieme-connect.comresearchgate.net

Research has demonstrated the assembly of novel MOFs using 8-hydroxyquinolinate derivatives as the organic linkers with various metal ions such as Zn(II), Cd(II), Mn(II), and Co(II). mdpi.com These frameworks can exhibit diverse topologies, from 2D grid networks to complex 3D porous structures with helical chains. mdpi.com The resulting MOFs often retain the luminescent properties of the quinolinone ligand, which can be modulated by the choice of the metal node. mdpi.com For instance, a Zn-based MOF constructed with an 8-hydroxyquinolinate derivative displayed excellent stability and highly sensitive luminescence-based detection for nitroaromatic molecules and Fe³⁺ ions. mdpi.com The use of this compound as a ligand in MOF synthesis could introduce steric and electronic modifications, potentially leading to new framework geometries and enhanced functional properties.

Potential in Analytical Chemistry and Sensor Development

The quinolinone scaffold's capacity for selective metal chelation and its associated fluorescence enhancement provides a robust platform for creating chemical sensors and imaging agents. rsc.orgresearchgate.net

Chemosensors and Biosensors for Specific Analytes (e.g., Metal Ions)

Derivatives of 8-hydroxyquinoline are widely explored as fluorescent chemosensors for the detection of metal ions that are important in biological and environmental systems. nih.govresearchgate.net The chelation of a metal ion by the nitrogen atom and the hydroxyl oxygen of the quinolinone core often leads to a significant increase in fluorescence intensity, providing a clear signal for detection. rsc.orgresearchgate.net This mechanism forms the basis for sensors with high sensitivity and selectivity.

The 8-hydroxyquinoline cavity is a favorable binding site for transition metal ions, particularly Fe³⁺, Zn²⁺, and Cu²⁺. researchgate.net For example, MOFs built with quinolinone ligands have been shown to be effective fluorescent sensors for Fe³⁺ ions in water, where the fluorescence is quenched upon exposure to the ion. mdpi.com The detection limit for Al³⁺ using a different 8-hydroxyquinoline-based sensor was determined to be 7.38 × 10⁻⁶ M. nih.gov The development of sensors based specifically on this compound could offer tailored selectivity for different metal ions, driven by the electronic and steric influence of its methyl and carbonyl groups.

Table 1: Examples of Analytes Detected by 8-Hydroxyquinoline-Based Sensors
Sensor BaseAnalyte DetectedSensing MechanismReference
8-Hydroxyquinoline DerivativesAl³⁺Fluorescence Enhancement nih.gov
8-Hydroxyquinolinate-based MOFFe³⁺Luminescence Quenching mdpi.com
8-Hydroxyquinoline DerivativesZn²⁺, Cu²⁺Chelation-induced Fluorescence Change researchgate.net
Burkholderia sp. Isolate (1)Fe³⁺Iron-binding activity observed via CAS assay acs.org

Fluorescent Probes and Imaging Agents Based on the Quinolinone Scaffold

Beyond simple detection, the fluorescent properties of quinolinone derivatives are being harnessed to develop probes for bioimaging. researchgate.net Fluorescent probes allow for the visualization and tracking of specific analytes within complex biological systems like living cells. acs.org The ability of 8-hydroxyquinoline derivatives to chelate biologically relevant metal ions makes them suitable for imaging the distribution and flux of these ions in cellular environments. researchgate.net The development of probes that can monitor enzymatic activity in real-time is another significant area of research. For instance, probes have been designed to report on the activity of enzymes like methionine sulfoxide (B87167) reductase A by undergoing a change in fluorescence upon enzymatic reaction. The this compound scaffold, with its inherent fluorescence potential, represents a promising platform for designing next-generation probes for tracking specific ions or molecular processes within organelles or entire cells. acs.org

Catalytic Applications in Organic Transformations

A review of current literature indicates that the role of this compound and its close 4-quinolone analogues as catalysts in organic transformations is a nascent and largely unexplored field of research. The vast majority of studies focus on the synthesis of the 4-quinolone scaffold itself, which is a significant target in medicinal chemistry. rsc.orgresearchgate.net These synthetic methods frequently employ transition-metal catalysts, such as palladium, copper, or ruthenium, to construct the quinolone ring system through various cyclization and coupling reactions. mdpi.comthieme-connect.comresearchgate.netnih.gov

For example, palladium-catalyzed carbonylative cyclization is a prominent method for producing 4-quinolones. mdpi.comthieme-connect.com There are also reports on the catalytic oxidation of 8-hydroxyquinoline to produce other valuable compounds like quinoline-5,8-dione. rsc.org However, there is a lack of documented research where the this compound molecule itself functions as the catalyst to promote an organic transformation. This represents a potential area for future investigation, where the Lewis basic nitrogen and acidic hydroxyl group could potentially be harnessed for catalytic activity in specific reactions.

Ligand Design for Metal-Catalyzed Reactions and Organocatalysis

The structural features of this compound make it a compelling candidate for ligand development in catalysis. The 8-hydroxyquinoline (8-HQ) moiety is a well-established "privileged structure" in coordination chemistry. nih.gov The nitrogen atom in the pyridine (B92270) ring and the adjacent hydroxyl group form a powerful bidentate chelation site. This arrangement allows 8-hydroxyquinoline and its derivatives to act as potent monoprotic bidentate chelating agents, forming stable complexes with a wide array of metal ions such as Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. mdpi.comebi.ac.uk

This inherent chelating ability is central to the design of ligands for metal-catalyzed reactions. By forming a stable coordination complex, the this compound ligand can modulate the electronic properties, stability, and steric environment of a metal center. This modulation is critical for controlling the activity and selectivity of catalytic transformations. The methyl group at the 3-position can be leveraged to introduce specific steric bulk, potentially influencing the enantioselectivity of asymmetric catalytic reactions. Future research may focus on synthesizing derivatives of this compound to fine-tune the ligand's electronic and steric properties for specific catalytic applications, such as in cross-coupling reactions or oxidation catalysis.

While its role in metal-catalysis is more immediately apparent, the quinolinone core also presents opportunities in organocatalysis. The quinolinone structure itself can participate in various non-covalent interactions, and the development of chiral quinolinone derivatives has been a subject of interest. For instance, N-heterocyclic carbene (NHC)-catalyzed asymmetric reactions have been developed for related quinolinone structures, demonstrating their potential to serve as platforms for organocatalytic functionalization. researchgate.net Exploring the potential of this compound and its derivatives to act as organocatalysts, perhaps by leveraging hydrogen bonding or other weak interactions, represents a promising avenue for investigation.

Unexplored Research Avenues and Methodological Challenges

Future exploration of this compound will likely involve overcoming methodological challenges and venturing into new interdisciplinary areas.

A deep understanding of the structure-function relationships of this compound requires sophisticated analytical methods. The combination of experimental spectroscopy and computational chemistry offers a powerful approach to elucidate the molecule's properties. imist.ma Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural characterization. mdpi.com

However, advanced research is moving towards coupling these experimental techniques with computational modeling, particularly Density Functional Theory (DFT). imist.manih.govacs.org DFT calculations can predict and corroborate experimental spectroscopic data, providing precise information on optimized geometrical configurations, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO). imist.manih.gov This synergy is crucial for understanding dynamic processes, such as tautomerism between the 4-quinolone and 2-quinolinol forms, and for mapping reactive sites for electrophilic and nucleophilic attack. nih.govfrontiersin.org

Furthermore, the 8-hydroxyquinoline moiety is known to be weakly fluorescent on its own but can exhibit significantly enhanced fluorescence upon chelation with metal ions. This property makes it an excellent scaffold for fluorescent chemosensors. mdpi.com Advanced spectroscopic techniques, such as time-resolved fluorescence spectroscopy, could be applied to study the dynamics of metal ion binding and dissociation. This would provide critical insights into the molecular recognition capabilities of this compound, paving the way for its development as a highly selective sensor for specific metal ions in non-biological analytical contexts.

The unique electronic and chelating properties of the 8-hydroxyquinoline scaffold position it at the intersection of chemistry, materials science, and biology.

In the realm of nanoscience , 8-hydroxyquinoline derivatives have been successfully utilized as electron-carrying materials in Organic Light-Emitting Diodes (OLEDs). mdpi.com The ability of the scaffold to form stable metal complexes (e.g., with aluminum) is key to this application. The this compound core could be similarly explored for applications in molecular electronics and functional materials. The methyl and hydroxyl groups offer sites for further functionalization, allowing the molecule to be tethered to surfaces or incorporated into larger polymer structures, creating novel materials with tailored optoelectronic properties.

Synthetic biology offers a transformative approach to producing complex molecules. Quinolin-4-ones are naturally produced by fungi through intricate biosynthetic pathways. nih.gov Recent research has uncovered that fungal 4-quinolones are synthesized via nonribosomal peptide synthetase (NRPS) pathways. nih.gov For example, the biosynthesis of quinolactacins involves NRPS enzymes that catalyze a Dieckmann condensation to form the characteristic quinolone ring structure. nih.gov The natural biosynthetic pathways for quinoline (B57606) alkaloids often start from metabolites of amino acids like tryptophan. researchgate.netresearchgate.net

Understanding these enzymatic pathways opens the door for metabolic engineering and engineered biosynthesis. By identifying the specific genes and enzymes in the biosynthetic gene cluster, it is possible to use heterologous hosts (like bacteria or yeast) to produce the quinolone core. nih.gov Researchers have already demonstrated the construction of hybrid bacterial and fungal pathways to generate novel N-desmethyl analogs of quinolone natural products. nih.gov Applying these synthetic biology principles to this compound could enable the sustainable, fermentation-based production of the compound and its derivatives, providing a powerful alternative to multi-step chemical synthesis and facilitating the generation of molecular libraries for screening in various applications.

Future Perspectives and Conceptual Translational Research Potential (Avoiding clinical applications)

The this compound molecule stands as a versatile scaffold with significant potential for conceptual translational research outside of clinical applications. Its future lies in its exploitation as a highly adaptable building block in synthetic and materials chemistry.

The robust metal-chelating properties are a cornerstone for future work. The development of novel, highly selective catalysts for complex organic transformations is a major goal in chemistry. By systematically modifying the substituents on the quinolinone ring, a new generation of ligands could be designed for green and efficient catalysis.

In materials science, the potential for this compound in OLEDs and fluorescent sensors is substantial. Future research could focus on creating novel photo- and electro-active materials. The conceptual translation here involves moving from the fundamental understanding of the molecule's photophysical properties to the design and fabrication of devices for specific analytical or electronic purposes.

Finally, the convergence with synthetic biology presents a paradigm shift. The ability to engineer metabolic pathways to produce libraries of functionalized quinolinones could accelerate discovery in catalysis and materials science. This bio-based manufacturing approach not only offers a more sustainable production route but also provides access to a chemical space that may be challenging to explore through traditional synthetic methods. The translational potential here is the development of robust, scalable bio-manufacturing platforms for a wide range of high-value quinolinone-based chemicals and materials.

Q & A

Q. How can single-crystal X-ray diffraction (SC-XRD) be utilized to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Grow crystals via slow evaporation (e.g., from DMF/water mixtures) and collect data at 113 K to minimize thermal motion. Refine structures using SHELXL, focusing on hydrogen bonding (e.g., O–H···N interactions) and torsion angles, as demonstrated for thieno-quinolinone analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.